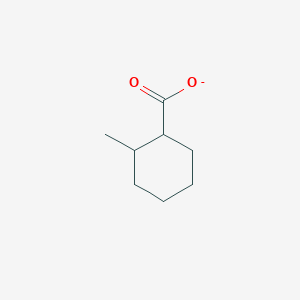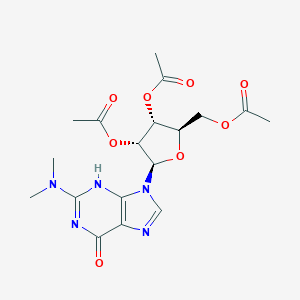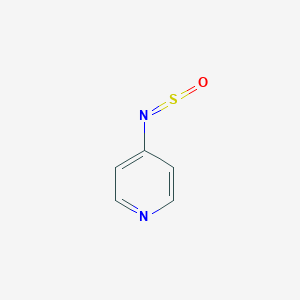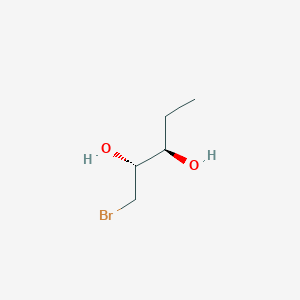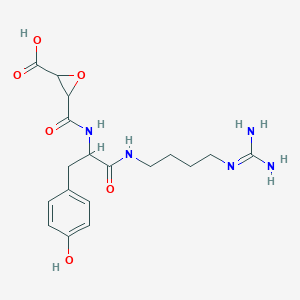
(2R,3R)-3-Aminononan-2-ol
説明
Synthesis Analysis
The synthesis of compounds related to (2R,3R)-3-Aminononan-2-ol involves intricate steps to ensure the formation of the desired stereochemistry. For example, the synthesis of β-peptides containing aminoproline, a pyrrolidine-based β-amino acid, demonstrates the complexity of synthesizing compounds with specific chiral centers (Porter et al., 2002). Similarly, sphingosine relatives and α-hydroxy-β-amino acids showcase the diversity of synthetic approaches to obtain compounds with specific configurations and functionalities (Mori & Matsuda, 1992); (Deshmukh & Talukdar, 2014).
Molecular Structure Analysis
Molecular structure analysis is vital for understanding the physical and chemical behavior of (2R,3R)-3-Aminononan-2-ol. Techniques such as circular dichroism spectra and 2D NMR analysis are often used to confirm the helical or secondary structure of related compounds (Porter et al., 2002). This structural information is crucial for predicting and rationalizing the compound's reactivity and interaction with biological molecules.
Chemical Reactions and Properties
(2R,3R)-3-Aminononan-2-ol's chemical reactivity is influenced by its functional groups and stereochemistry. Studies on similar compounds, such as the synthesis of oligomers and the regioselective ring opening of amino epoxides, provide insights into the types of reactions these compounds can undergo and the selectivity they might exhibit (Lucarini & Tomasini, 2001); (Concellón, Suárez, & del Solar, 2005).
Physical Properties Analysis
The physical properties of (2R,3R)-3-Aminononan-2-ol, such as solubility, melting point, and boiling point, are essential for its handling and application in various domains. Although specific data on (2R,3R)-3-Aminononan-2-ol is not available, analogous compounds' studies, like beta-peptides and their solubility in water, provide a reference for understanding these properties (Porter et al., 2002).
科学的研究の応用
Asymmetric Synthesis and Catalysis
One of the prominent areas of research involving similar chiral molecules is in the field of asymmetric synthesis. For instance, enantiopure β-aminoalcohols derived from tartaric acid, which include variants similar to (2R,3R)-3-Aminononan-2-ol, have been synthesized and utilized as ligands in asymmetric catalysis. These compounds, when used with Ru(II) or Ir(I) complexes, facilitate the hydrogen transfer reduction of various aryl alkyl ketones, achieving enantioselectivities up to 80% (Aboulaala et al., 2005).
Antifungal Applications
Another significant application is found in the synthesis and evaluation of antifungal activities. Compounds structurally related to (2R,3R)-3-Aminononan-2-ol have been synthesized and tested against various strains of Candida, showing comparable efficacy to established antifungal agents (Reddy et al., 2012).
Corrosion Inhibition
The synthesis of tertiary amines related to (2R,3R)-3-Aminononan-2-ol demonstrates their effectiveness as corrosion inhibitors on carbon steel. These compounds form protective layers on metal surfaces, showcasing their potential in materials science and engineering to enhance the longevity of metal components (Gao et al., 2007).
Biomolecular Structures and Peptide Research
Research into β-peptides containing (2R,3R)-aminoproline indicates the potential of these molecules in forming stable secondary structures, such as 12-helices in aqueous solutions. These findings are relevant for the development of new biomaterials and in the study of protein-protein interactions (Porter et al., 2002).
Bioactivity and Toxicity Studies
Compounds analogous to (2R,3R)-3-Aminononan-2-ol, such as 2-Amino-14,16-dimethyloctadecan-3-ol, have been studied for their bioactivity, demonstrating cytotoxic effects in various assays. These studies are crucial for understanding the biological impact of similar molecules and their potential therapeutic or toxicological profiles (Uhlig et al., 2008).
特性
IUPAC Name |
(2R,3R)-3-aminononan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO/c1-3-4-5-6-7-9(10)8(2)11/h8-9,11H,3-7,10H2,1-2H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKURPTBUALFOED-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H]([C@@H](C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30536261 | |
| Record name | (2R,3R)-3-Aminononan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30536261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-3-Aminononan-2-ol | |
CAS RN |
119720-60-4 | |
| Record name | (2R,3R)-3-Aminononan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30536261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate](/img/structure/B20036.png)
